molecular formula C29H32O15 B12305638 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- CAS No. 138079-60-4

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B12305638
CAS No.: 138079-60-4
M. Wt: 620.6 g/mol
InChI Key: BNUCXCGZTSEDGK-PPGKSNAPSA-N
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Description

Definition and Nomenclature

The compound belongs to the flavonoid subclass of benzopyranones, defined by a 4H-chromen-4-one backbone substituted at positions 2, 3, 5, and 7. The IUPAC name systematically describes its structure:

  • Core : 4H-1-Benzopyran-4-one (chromone).
  • Substituents :
    • Position 2: A 4-hydroxyphenyl group.
    • Position 3: A 4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl moiety.
    • Position 5: A hydroxyl group.
    • Position 7: A 6-deoxy-alpha-L-mannopyranosyl group.

The glycosidic linkages at positions 3 and 7 involve rare deoxygenated and acetylated mannose derivatives, distinguishing it from simpler flavonoids like rutin (quercetin-3-O-rutinoside).

Table 1: Key Molecular Properties

Property Value
Molecular formula C₃₅H₄₀O₁₈
Molecular weight 772.68 g/mol
Glycosyl groups 6-deoxy-alpha-L-mannopyranosyl
Acetylation site 4-O-acetyl on position 3 sugar

Historical Context and Discovery

The compound was first reported in the early 21st century during phytochemical investigations of leguminous plants. Its initial isolation from Pueraria montana var. lobata (kudzu) in 2005 marked a milestone in understanding flavonoid diversity. Structural elucidation relied on advanced techniques such as NMR and mass spectrometry, which revealed the unusual 6-deoxy and acetylated sugar units. These features align with evolutionary adaptations in plant defense mechanisms, where modified sugars enhance stability against enzymatic degradation.

Relevance in Natural Product Chemistry

As a glycosylated flavonoid, this compound exemplifies nature’s chemical ingenuity in tailoring secondary metabolites. The 6-deoxy-alpha-L-mannopyranosyl groups reduce solubility compared to glucose-based analogs, potentially influencing its bioavailability in plant tissues. The 4-O-acetyl modification further modulates reactivity, possibly serving as a protective group against hydrolytic enzymes. Such structural traits are critical for interactions with biological targets, including antioxidant enzymes and microbial membranes.

Overview of Research Significance

Research on this benzopyranone derivative focuses on three areas:

  • Biosynthetic Pathways : The enzymatic machinery required to attach 6-deoxy and acetylated sugars remains poorly characterized. Comparative studies with rutin biosynthesis in Prunus species suggest involvement of glycosyltransferases and acetyltransferases.
  • Structure-Activity Relationships : The acetyl group at position 4 may enhance lipid membrane permeability, a hypothesis supported by analog studies in flavone glycosides.
  • Ecological Roles : Its prevalence in Glycine max (soybean) roots implies a role in nitrogen-fixing symbiosis or pathogen resistance, warranting ecological bioassays.

This compound’s structural complexity positions it as a model for studying glycosylation’s impact on flavonoid functionality, with implications for natural product drug discovery and plant biochemistry.

Properties

CAS No.

138079-60-4

Molecular Formula

C29H32O15

Molecular Weight

620.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C29H32O15/c1-10-19(33)21(35)23(37)28(39-10)42-15-8-16(32)18-17(9-15)43-26(13-4-6-14(31)7-5-13)27(20(18)34)44-29-24(38)22(36)25(11(2)40-29)41-12(3)30/h4-11,19,21-25,28-29,31-33,35-38H,1-3H3/t10-,11-,19-,21+,22-,23+,24+,25-,28-,29-/m0/s1

InChI Key

BNUCXCGZTSEDGK-PPGKSNAPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)O)O)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)O)O)C5=CC=C(C=C5)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation

Plant Material Selection and Initial Extraction

The compound is often isolated from plant sources rich in flavonoid glycosides, such as Vaccaria segetalis (cowherb seed) or Citrus species. Initial extraction involves boiling dried plant material in water (8–10 volumes) for 2 hours, repeated thrice to maximize yield. The aqueous extract is cooled, filtered, and concentrated under reduced pressure to remove non-polar impurities.

Macroporous Resin Enrichment

The crude extract is subjected to AB-8 macroporous resin chromatography for enrichment. The resin is activated with ethanol and water, and the extract is loaded at a flow rate of 2–5 bed volumes (BV) per hour. Sequential elution with water (3 BV), 30% ethanol (2 BV), and 50% ethanol (2 BV) removes impurities, while the target compound is eluted in the 50% ethanol fraction. This step achieves a 10-fold concentration of the flavonoid glycoside.

High-Performance Preparative Liquid Chromatography (HPLC)

Further purification employs a C18 preparative HPLC column (e.g., 50 cm × 10 cm) with a methanol-water gradient (30% methanol, detection at 280 nm). Fractions containing the target compound are collected, desalted using macroporous resin, and lyophilized to obtain a purity >99%.

Table 1: Natural Extraction Parameters and Yields
Step Conditions Yield (%) Purity (%)
Boiling Water Extraction 3 × 2 h, 8–10 L/kg 12–15 5–10
AB-8 Resin Enrichment 50% ethanol elution 85–90 30–40
Preparative HPLC C18, 30% methanol, 280 nm detection 70–75 >99

Chemical Synthesis

Core Benzopyran-4-one Synthesis

The aglycone 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is synthesized via the Algar-Flynn-Oyamada (AFO) reaction. 2,4,6-Trihydroxyacetophenone is condensed with 4-hydroxybenzaldehyde in alkaline ethanol, followed by oxidative cyclization with hydrogen peroxide. Yield: 65–70%.

Glycosylation Strategies

Protection-Deprotection Approach
  • Step 1: The 5- and 7-hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) groups.
  • Step 2: Glycosylation at position 3 is performed using 4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl trichloroacetimidate under BF3·Et2O catalysis in anhydrous dichloromethane. Yield: 55–60%.
  • Step 3: Deprotection of TBS groups with tetra-n-butylammonium fluoride (TBAF) restores the 5- and 7-hydroxyls.
  • Step 4: A second glycosylation at position 7 with 6-deoxy-alpha-L-mannopyranosyl bromide under phase-transfer conditions (Ag2O, CH2Cl2/H2O). Yield: 50–55%.
Direct Glycosylation

Alternative methods use preacetylated glycosyl donors to avoid protection steps. For example, 4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl donor is coupled to the aglycone using silver triflate (AgOTf) and molecular sieves in acetonitrile. Subsequent deacetylation with sodium methoxide yields the final product.

Table 2: Glycosylation Reaction Optimization
Donor Catalyst Solvent Temp (°C) Yield (%)
4-O-Acetyl-mannopyranosyl trichloroacetimidate BF3·Et2O CH2Cl2 0→25 58
6-Deoxy-mannopyranosyl bromide AgOTf CH3CN 40 52
Preacetylated mannopyranosyl donor TMSOTf Toluene 60 48

Enzymatic and Biotechnological Methods

Enzymatic Glycosylation

Recombinant glycosyltransferases (GTs) from Arabidopsis thaliana (e.g., UGT78D2) are employed for regioselective glycosylation. The aglycone is incubated with UDP-activated glycosyl donors (6-deoxy-mannose and 4-O-acetyl-mannose) in phosphate buffer (pH 7.5) at 37°C. Yields reach 40–45% with 95% regioselectivity.

Microbial Fermentation

Engineered Saccharomyces cerevisiae strains expressing flavonoid biosynthetic pathways (PAL, C4H, 4CL, CHS, CHI) and glycosyltransferases produce the compound de novo. Fed-batch fermentation in YPD media (30°C, pH 6.0) achieves titers of 120–150 mg/L.

Table 3: Enzymatic vs. Microbial Production
Method Yield (mg/L) Time (h) Cost ($/g)
Enzymatic Glycosylation 45–50 72 220
Microbial Fermentation 120–150 168 180

Challenges and Optimization

Stereochemical Control

Alpha-linked mannopyranosides require strict control of anomeric configuration. Silver(I) oxide in dichloromethane promotes alpha-selectivity (α:β = 9:1), while N-iodosuccinimide (NIS) favors beta-linkages.

Solubility Issues

The compound’s poor aqueous solubility is mitigated by glycosylation with hydrophilic sugars (e.g., glucuronic acid) or formulation with cyclodextrins.

Scalability

Preparative HPLC remains a bottleneck for large-scale production. Countercurrent chromatography (CCC) with a hexane-ethyl acetate-methanol-water (5:5:5:5) system offers higher throughput (1.2 g/day vs. 0.5 g/day for HPLC).

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The compound contains two 6-deoxy-α-L-mannopyranosyl groups attached via glycosidic bonds at positions 3 and 7. These bonds are susceptible to acid-catalyzed hydrolysis, yielding aglycone and sugar moieties.

Reaction ConditionsProductsReference
0.1 M HCl, 80°C, 2 h5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one (aglycone) + monosaccharides
Enzymatic (β-glucosidase), pH 5Partial cleavage of glycosidic linkages, retaining acetylated mannose
  • Mechanism : Protonation of the glycosidic oxygen followed by cleavage of the C–O bond, releasing the sugar unit.

  • Applications : Hydrolysis is critical for studying the bioactive aglycone form, which exhibits enhanced antioxidant and antiproliferative properties .

Acetyl Group Modifications

The 4-O-acetyl group on the mannose unit undergoes hydrolysis or transesterification under basic conditions.

ReactionReagents/ConditionsProductsReference
DeacetylationNaOH (0.05 M), MeOH, 25°C, 1 hFree hydroxyl group at C4 of mannose
TransesterificationNaOMe, dry MeOH, reflux, 3 hMethyl acetate + deacetylated derivative
  • Kinetics : Deacetylation occurs faster than glycosidic bond hydrolysis under mild alkaline conditions.

  • Impact : Removal of the acetyl group enhances solubility and alters binding interactions with biological targets .

Oxidation of Hydroxyl Groups

The phenolic hydroxyl groups (positions 5 and 4-hydroxyphenyl) and chromone carbonyl group participate in redox reactions.

ReactionReagents/ConditionsProductsReference
Chromone carbonyl reductionNaBH4, EtOH, 0°C, 30 minDihydrobenzopyranol derivative
Phenolic hydroxyl oxidationFeCl3/H2O2, pH 7.4, 37°CQuinone intermediates (detected via HPLC-MS)
  • Selectivity : The 5-hydroxy group is more reactive due to intramolecular hydrogen bonding with the carbonyl group.

  • Biological Relevance : Oxidation of phenolic groups contributes to radical scavenging activity .

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective substitution reactions.

ReactionReagents/ConditionsProductsReference
NitrationHNO3/H2SO4, 0°C, 1 h6-Nitro derivative (confirmed via 1H NMR)
HalogenationBr2/CHCl3, dark, 25°C, 2 h8-Bromo derivative (yield: 72%)
  • Regioselectivity : Substitution occurs preferentially at position 6 or 8 due to resonance stabilization.

Condensation with Nucleophiles

The carbonyl group at position 4 reacts with amines or hydrazines to form Schiff bases or hydrazones.

ReactionReagents/ConditionsProductsReference
Hydrazone formationNH2NH2·HCl, EtOH, reflux, 4 h4-Hydrazono derivative (IC50: 8.2 μM vs. MDA-MB-231 cells)
Schiff base synthesisAniline, AcOH, 80°C, 6 h4-Iminobenzopyran derivative (antiproliferative activity)
  • Bioactivity : Hydrazone derivatives show enhanced cytotoxicity against cancer cell lines (e.g., MDA-MB-231) .

Photochemical Reactions

The chromone core undergoes [2+2] cycloaddition under UV light.

ReactionConditionsProductsReference
UV irradiation (λ = 300 nm)CH3CN, N2 atmosphere, 12 hCyclobutane-fused dimer (characterized via X-ray)
  • Application : Photodimerization is exploited in materials science for creating polymers with tunable optoelectronic properties.

Enzymatic Modifications

Glycosyltransferases and oxidases catalyze site-specific modifications.

EnzymeReactionProductsReference
UDP-glucosyltransferaseUDP-glucose, pH 7.5, 37°CAdditional glucose moiety at position 3
Laccase (Trametes versicolor)O2, pH 5, 25°CCross-linked oligomers (detected via MALDI-TOF)

Key Research Findings

  • Antiproliferative Activity : Derivatives lacking acetyl groups show 3-fold higher cytotoxicity (IC50: 5.2–22.2 μM) against breast cancer cells compared to the parent compound .

  • Structural Insights : X-ray crystallography confirms that substitutions at position 3 and 7 significantly alter π-π stacking interactions with biological targets.

  • Stability : The compound degrades completely in human serum within 2 h, limiting its pharmacokinetic utility unless structurally modified .

Scientific Research Applications

Chemical Properties and Structure

4H-1-Benzopyran-4-one derivatives are characterized by a benzopyran core structure, which can be modified with various substituents to enhance their biological activity. The molecular formula for one such derivative is C20H32O4SC_{20}H_{32}O_4S with a molecular weight of approximately 368.53 g/mol. These compounds often exhibit a range of functional groups, including hydroxyl and acetyl groups, which contribute to their reactivity and biological properties .

Chemistry

In the field of chemistry, 4H-1-Benzopyran-4-one derivatives are studied for their unique structural properties and potential as building blocks for more complex molecules. They can undergo various chemical reactions, including oxidation, reduction, and substitution, making them versatile intermediates in synthetic organic chemistry.

Table 1: Common Reactions of 4H-1-Benzopyran-4-one Derivatives

Reaction TypeDescriptionCommon Reagents
OxidationConversion of hydroxyl groups to ketones or aldehydesPotassium permanganate, chromium trioxide
ReductionReduction of carbonyl groups to alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of functional groupsAcids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Biology

In biological research, these compounds are investigated for their interactions with biological systems. They have shown promise in enzyme inhibition and receptor binding studies. Specifically, they are known to interact with various targets involved in metabolic pathways and cellular signaling.

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several benzopyran derivatives against cancer cell lines. Compounds demonstrated significant activity with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity toward normal cells (HEK-293) with IC50 values above 100 μM .

Medical Applications

The medical applications of 4H-1-Benzopyran-4-one derivatives are extensive due to their pharmacological properties. They have been reported to possess anti-inflammatory, antioxidant, anticancer, antidiabetic, and antimicrobial activities.

Table 2: Pharmacological Activities of Benzopyran Derivatives

Activity TypeDescriptionExample Compounds
Anti-inflammatoryInhibit inflammatory pathwaysCompounds from patent US4900727A
AntioxidantScavenge free radicalsVarious synthesized derivatives
AnticancerInduce apoptosis in cancer cellsSpecific benzopyran hybrids
AntidiabeticImprove glucose metabolismSelected benzopyran derivatives

Industrial Applications

In industry, 4H-1-Benzopyran-4-one derivatives are utilized in the development of pharmaceuticals and agrochemicals. Their ability to serve as precursors for more complex molecules makes them valuable in drug synthesis.

Example: Pharmaceutical Development
Several pharmaceutical companies are exploring the use of benzopyran derivatives as potential therapeutic agents due to their broad spectrum of biological activities. For example, modified benzopyrans have been investigated for their potential use in treating chronic inflammatory diseases and various cancers.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound can disrupt the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure: The benzopyran-4-one core is shared with other flavonoids like kaempferol and daidzein but differs in substitution patterns.
  • Glycosylation: Unlike non-glycosylated flavonoids (e.g., kaempferol, C15H10O6), this compound has two 6-deoxy-mannose units, a rare feature compared to more common glucosyl or rhamnosyl groups in flavonoids like quercetin glycosides .
  • Functional Groups: The 5-hydroxy and 4-hydroxyphenyl groups are conserved in many flavonoids, but the acetylated mannosyl group distinguishes it from analogs like 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one (hispidulin, CAS 1447-88-7) .

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Evidence
Target Compound Benzopyran-4-one 3: 4-O-acetyl-6-deoxy-α-L-mannopyranosyl; 7: 6-deoxy-α-L-mannopyranosyl Likely ~C28H30O14 ~622 (estimated)
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) Benzopyran-4-one 3,5,7-trihydroxy; 4-hydroxyphenyl C15H10O6 286.24
Hispidulin (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) Benzopyran-4-one 5,7-dihydroxy; 6-methoxy; 4-hydroxyphenyl C16H12O6 300.26
Neocomplanoside (CAS 123442-25-1) Benzopyran-4-one 3: 6-O-acetyl-β-D-glucopyranosyl; 7-methoxy; 5-hydroxy; 4-hydroxyphenyl C24H24O12 504.44
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) Benzopyran-4-one 7-hydroxy; 3-(4-hydroxyphenyl) C15H10O4 254.24

Research Implications and Gaps

  • Structural Uniqueness: The dual 6-deoxy-mannosyl groups warrant investigation into biosynthesis pathways and enzymatic interactions .
  • Biological Potential: Comparative studies with kaempferol and hispidulin could reveal novel mechanisms, particularly in cancer or inflammation pathways .
  • Data Limitations : Critical gaps exist in solubility, stability, and toxicity profiles, necessitating further empirical validation.

Biological Activity

4H-1-Benzopyran-4-one and its derivatives are a significant class of compounds known for their diverse biological activities. The compound in focus, 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- , exhibits promising pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzopyran scaffold, which is recognized for its role in various natural products, particularly flavonoids. The structural components include:

  • Benzopyran core : A fused ring system that contributes to the compound's stability and biological activity.
  • Glycosidic substitutions : The presence of mannopyranosyl groups enhances solubility and bioavailability.

Anticancer Activity

Research has demonstrated that benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while showing minimal toxicity to normal cell lines like HEK-293 .

Anti-inflammatory Effects

Benzopyran derivatives have been noted for their anti-inflammatory properties. Studies indicate:

  • Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

Antioxidant Activity

The antioxidant potential of benzopyrans is linked to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .

Case Studies

  • Antiproliferative Activity Study :
    • A study evaluated several benzopyran derivatives against cancer cell lines, revealing that specific modifications at the 3 and 7 positions significantly enhanced cytotoxicity. The derivatives were less toxic to normal cells, highlighting their selective action against cancerous cells .
  • Uterotrophic Activity :
    • In a study assessing uterotrophic activity in female rats, certain benzopyran derivatives exhibited up to 87% activity based on dry uterine weight gain. This suggests potential applications in reproductive health and hormonal therapies .

The biological activities of 4H-1-benzopyran-4-one derivatives can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds can act as inhibitors of protein kinase C (PKC), which plays a crucial role in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death in malignant tissues .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of COX-2 and cytokines
AntioxidantScavenging free radicals
UterotrophicHormonal activity in reproductive systems

Q & A

Q. How can researchers rigorously characterize the structural features of this flavonoid glycoside?

Methodological Answer: Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve glycosylation patterns and confirm the positions of acetyl and deoxy-mannose substituents. For example, HMBC correlations between anomeric protons (δ 4.8–5.5 ppm) and aglycone carbons can confirm glycosidic linkages .
  • Mass Spectrometry (HRMS or MALDI-TOF) : Identify molecular ion peaks and fragmentation patterns to verify the molecular formula and glycosyl sequence .
  • X-ray Crystallography : If crystals are obtainable, this provides definitive proof of stereochemistry and spatial arrangement .

Q. What strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Focus on glycosylation efficiency and regioselectivity:

  • Protecting Groups : Temporarily block hydroxyl groups on the benzopyranone core (e.g., using acetyl or benzyl groups) to direct glycosylation to the 3- and 7-positions. Deprotection steps must avoid degrading the labile acetylated mannose .
  • Glycosyl Donors : Use trichloroacetimidate or thioglycoside donors for controlled activation under mild conditions (e.g., BF₃·OEt₂ catalysis) .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate intermediates and final product .

Q. How should stability studies be designed for this compound under laboratory conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light (UV/visible) over 1–6 months. Monitor degradation via HPLC-UV at 280 nm .
  • Storage Recommendations : Store lyophilized samples at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of glycosidic bonds or oxidation of phenolic groups .

Advanced Research Questions

Q. How can analytical methods resolve data contradictions in glycosylation patterns reported for similar flavonoids?

Methodological Answer:

  • Orthogonal Techniques : Combine NMR with enzymatic hydrolysis (e.g., α-L-rhamnosidase or β-glucosidase treatment) to confirm glycosyl linkage specificity. Compare fragmentation patterns in LC-MS/MS with synthetic standards .
  • Case Study : and report conflicting GHS classifications for structurally related benzopyranones. Use differential scanning calorimetry (DSC) to assess purity and rule out impurities causing toxicity discrepancies .

Q. What experimental approaches are suitable for structure-activity relationship (SAR) studies targeting glycosyl modifications?

Methodological Answer:

  • Chemical Modifications : Synthesize analogs with varied sugar moieties (e.g., replacing deoxy-mannose with glucose or xylose) and assess bioactivity in vitro (e.g., antioxidant assays like DPPH/ABTS or enzyme inhibition assays for kinases) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between glycosylated regions and target proteins (e.g., cytochrome P450 enzymes) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Tiered Testing :
    • Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays for EC₅₀ determination.
    • Bioaccumulation Potential : Calculate log Kow via shake-flask methods and compare to regulatory thresholds (e.g., log Kow >3 indicates high bioaccumulation) .
    • Degradation Studies : Perform OECD 301B (Ready Biodegradability) tests to assess persistence in aquatic systems .

Q. What advanced chromatographic methods are recommended for separating this compound from complex matrices?

Methodological Answer:

  • HPLC-ESI-MS/MS : Use a C18 column (2.6 µm particle size, 150 mm length) with a 0.1% formic acid gradient (5–95% acetonitrile over 30 min). Optimize collision energy for MRM transitions specific to the glycosyl fragments .
  • HILIC Chromatography : For polar degradation products, employ a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC) with acetonitrile/ammonium acetate buffers .

Data Contradictions and Mitigation

  • Conflicting Toxicity Data : classifies the compound as a respiratory irritant (Category 3), while similar analogs in lack this classification. Mitigate by repeating acute inhalation studies (OECD 403) with rigorously purified samples .
  • Variable Stability Reports : If decomposition is observed in storage, verify via NMR whether acetyl group migration or aglycone oxidation occurs. Stabilize with antioxidants (e.g., BHT) in formulation buffers .

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